1-(2-Nitrophenyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Nitrophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the nitro group on the phenyl ring and the amino group on the pyrazole ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)-1H-pyrazol-4-amine can be synthesized through various methods. One common method involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction typically proceeds through cyclization and subsequent amination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, catalytic hydrogenation.
Nucleophiles: Alkyl halides, acyl chlorides.
Cyclization Conditions: Acidic or basic conditions, elevated temperatures.
Major Products Formed
Aminopyrazoles: Reduction of the nitro group.
Substituted Pyrazoles: Nucleophilic substitution reactions.
Fused Heterocycles: Cyclization reactions.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but different position of the amino group.
1-(4-Nitrophenyl)-1H-pyrazol-4-amine: Nitro group on the para position of the phenyl ring.
1-(2-Nitrophenyl)-1H-pyrazol-5-amine: Amino group on the 5-position of the pyrazole ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYFQCXZOYVDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492847 |
Source
|
Record name | 1-(2-Nitrophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62537-80-8 |
Source
|
Record name | 1-(2-Nitrophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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